molecular formula C10H12Li4N5O12P3S B13391918 ATPgammaS tetralithium salt

ATPgammaS tetralithium salt

Cat. No.: B13391918
M. Wt: 547.1 g/mol
InChI Key: DWQFDOIBOYDYKH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is a synthetic analog of adenosine triphosphate (ATP). This compound is known for its stability and resistance to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves the thiophosphorylation of adenosine triphosphate. The reaction typically requires the use of phosphorothioic acid and lithium salts under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and specific enzymes for hydrolysis. The conditions for these reactions vary depending on the desired outcome but often involve controlled pH and temperature .

Major Products Formed

The major products formed from the reactions of this compound include adenosine diphosphate, phosphorothioic acid, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves its interaction with ATP-dependent enzymes and purinergic receptors. The compound acts as a stable analog of ATP, binding to ATP sites and modulating the activity of enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is unique due to its resistance to hydrolysis and its ability to act as a stable analog of ATP. This stability makes it particularly valuable in studies requiring prolonged exposure to ATP analogs without degradation .

Properties

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFDOIBOYDYKH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Li4N5O12P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.